molecular formula C15H12N2O6S B13467316 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid

Cat. No.: B13467316
M. Wt: 348.3 g/mol
InChI Key: MUILBFLVLTWAKE-UHFFFAOYSA-N
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Description

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinyl and isoindolinyl moiety linked via a sulfanyl group to an acetic acid residue. Its molecular formula is C15H12N2O7S, and it has a molecular weight of approximately 364.33 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Isoindolinyl Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindolinyl structure.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction.

    Linking via Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.

    Use of Catalysts: Employing catalysts to accelerate the reaction rates.

    Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]oxy}acetic acid
  • 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]amino}acetic acid
  • 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione

Uniqueness

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid is unique due to its sulfanyl linkage, which imparts distinct chemical and biological properties. This linkage enhances its reactivity and binding affinity, making it a valuable compound in various applications.

Properties

Molecular Formula

C15H12N2O6S

Molecular Weight

348.3 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]sulfanylacetic acid

InChI

InChI=1S/C15H12N2O6S/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21)

InChI Key

MUILBFLVLTWAKE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)SCC(=O)O

Origin of Product

United States

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